3'-O-Acetyl-2'-deoxyadenosine 5'-(dihydrogen phosphate)
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Overview
Description
3’-O-Acetyl-2’-deoxyadenosine 5’-(dihydrogen phosphate) is a chemical compound that belongs to the class of nucleoside analogs It is a modified form of 2’-deoxyadenosine, where the hydroxyl group at the 3’ position is acetylated, and the 5’ position is phosphorylated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Acetyl-2’-deoxyadenosine 5’-(dihydrogen phosphate) typically involves multiple steps. One common method starts with 2’-deoxyadenosine as the precursor. The hydroxyl group at the 3’ position is acetylated using acetic anhydride in the presence of a base such as pyridine. The 5’ hydroxyl group is then phosphorylated using a phosphorylating agent like phosphorus oxychloride (POCl3) or a similar reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3’-O-Acetyl-2’-deoxyadenosine 5’-(dihydrogen phosphate) can undergo various chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield 2’-deoxyadenosine 5’-(dihydrogen phosphate).
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Hydrolysis: 2’-deoxyadenosine 5’-(dihydrogen phosphate).
Oxidation: Various oxidized derivatives of the original compound.
Substitution: Substituted nucleoside analogs with different functional groups.
Scientific Research Applications
3’-O-Acetyl-2’-deoxyadenosine 5’-(dihydrogen phosphate) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of diagnostic tools and assays
Mechanism of Action
The mechanism of action of 3’-O-Acetyl-2’-deoxyadenosine 5’-(dihydrogen phosphate) involves its incorporation into DNA or RNA chains during replication or transcription. The acetyl and phosphate groups can influence the compound’s interaction with enzymes and other molecular targets, potentially leading to the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyadenosine: The unmodified form of the compound.
3’,5’-Di-O-acetyl-2’-deoxyadenosine: Another acetylated derivative.
2’-Deoxyadenosine 5’-(dihydrogen phosphate): Lacks the acetyl group at the 3’ position
Uniqueness
3’-O-Acetyl-2’-deoxyadenosine 5’-(dihydrogen phosphate) is unique due to the presence of both the acetyl and phosphate groups, which can significantly alter its chemical properties and biological activity compared to its analogs. This dual modification can enhance its stability, solubility, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
CAS No. |
90290-65-6 |
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Molecular Formula |
C12H16N5O7P |
Molecular Weight |
373.26 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C12H16N5O7P/c1-6(18)23-7-2-9(24-8(7)3-22-25(19,20)21)17-5-16-10-11(13)14-4-15-12(10)17/h4-5,7-9H,2-3H2,1H3,(H2,13,14,15)(H2,19,20,21)/t7-,8+,9+/m0/s1 |
InChI Key |
LYWLYFBMOCRPIN-DJLDLDEBSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O)N2C=NC3=C(N=CN=C32)N |
Canonical SMILES |
CC(=O)OC1CC(OC1COP(=O)(O)O)N2C=NC3=C(N=CN=C32)N |
Origin of Product |
United States |
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